N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-6-4(10)2-11-5-7-3-8-9-5/h3H,2H2,1H3,(H,6,10)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHAHKIIJDSKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the reaction of N-methylacetamide with 1H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent, elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide has applications in chemistry, biology, medicine, and industry. It is a building block in synthesizing complex organic molecules and heterocyclic compounds.
Scientific Research Applications
- Chemistry this compound is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. The synthesis of this compound typically involves the reaction of N-methylacetamide with 1H-1,2,4-triazole-3-thiol. This reaction occurs in the presence of a base like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution, typically in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion. Industrial production may use continuous flow processes and automated reactors for efficiency, with precise control of temperature, pressure, and reactant concentrations.
- Biology This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Triazole derivatives, including 1,2,3-triazoles and 1,2,4-triazoles, exhibit antibacterial, antimalarial, antitubercular, antiviral, and anticancer activities . For instance, 1,2,3-triazoles can induce cell cycle arrest and apoptosis in cancer cells .
- Medicine this compound is investigated for potential use as a pharmaceutical intermediate in developing new drugs.
- Industry The compound is used in developing new materials with specific properties, such as polymers and coatings.
Triazoles as antibacterial agents
Triazole derivatives have antibacterial activity . For example, compounds containing norfloxacine, ciprofloxacine, or 7-aminocephalosporanic acid showed bacterial inhibition, especially against Mycobacterium smegmatis . Another study showed that an N-allyl derivative with an unsubstituted phenyl moiety at the C-5 position of triazole displayed antimycobacterial activity against Mycobacterium smegmatis and drug-resistant and drug-susceptible strains of Mycobacterium tuberculosis . Additionally, a compound with a functional Mannich base moiety was highly active against multidrug-resistant E. coli .
Triazoles as anti-cancer agents
1,2,3-triazole derivatives exhibit anticancer potential by inducing cell cycle arrest and apoptosis of cancer cells . One 1,2,3-triazole-containing agent, carboxyamidotriazole (CAI), could synergize with sorafenib to combat NSCLC by inhibiting NANOG and aggravating apoptosis . Compound 12a induces apoptosis of A549 cells concentration-dependently in the A549-xenografted nude mouse model, and it also (10 mg/kg, tail vein injection) shows 85.4% tumor growth inhibition (TGI) after treatment for 16 days without causing obvious toxicities .
Mechanism of Action
The mechanism of action of N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The sulfur atom can participate in redox reactions, affecting the compound’s reactivity and interactions with other molecules. The acetamide group can enhance the compound’s solubility and facilitate its incorporation into biological systems.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of triazole-acetamide derivatives are heavily influenced by substituents on the triazole ring and the acetamide nitrogen. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Triazole-Acetamide Derivatives
Key Observations :
- Antibacterial Activity: The N-cyclohexyl analog () demonstrated potent antibacterial activity against E. coli and S. aureus, comparable to ciprofloxacin, likely due to the pyridyl and p-tolyl groups enhancing target binding .
- Anti-exudative Effects: Derivatives with amino and furyl substituents on the triazole () showed significant anti-exudative activity, suggesting electron-donating groups may enhance anti-inflammatory properties . The target compound lacks these substituents, which may limit its efficacy in similar applications.
- Crystallographic Insights : The N-(2-chlorophenyl) analog () was structurally characterized via X-ray crystallography, revealing planar triazole and acetamide moieties critical for intermolecular interactions . Such data is absent for the target compound but could inform its SAR.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW: ~204.3 g/mol) is smaller than analogs like CAS 511291-76-2 (MW: 324.4 g/mol), suggesting higher aqueous solubility .
Biological Activity
N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound by reviewing various studies and findings related to its efficacy and mechanisms of action.
Antibacterial Activity
The antibacterial properties of triazole derivatives are well-documented. A study highlighted that compounds containing the 1,2,4-triazole ring exhibit multidirectional biological activity against various bacterial strains. In particular, derivatives with specific substitutions showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance, compounds derived from 1,2,4-triazoles demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Table 1: Antibacterial Efficacy of Triazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | < 10 | |
| 5-Aryl-4H-1,2,4-triazole derivatives | S. aureus | 0.25 | |
| 3-Mercapto-1,2,4-triazole derivatives | P. aeruginosa | 5 |
Antiviral Activity
Recent research has indicated that this compound exhibits promising antiviral properties. A study focused on the synthesis and evaluation of various triazole derivatives found that certain compounds demonstrated significant virucidal activity against viral strains in vitro . The mechanism appears to involve the inhibition of viral replication through interference with viral protein synthesis.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. This compound has shown cytotoxic effects against several cancer cell lines. For example, studies reported that this compound induced apoptosis in lung cancer cells by modulating apoptotic pathways and reducing the expression of anti-apoptotic proteins like Bcl-2. The compound's IC50 values in various cancer cell lines suggest it may serve as a potential candidate for further development in cancer therapy.
Table 2: Anticancer Efficacy of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 6.76 | Induction of apoptosis |
| 5-Methyltriazole derivative | MCF-7 (Breast) | 10 | Cell cycle arrest |
| Triazole-based conjugates | H460 (Lung) | 5.93 | Modulation of apoptotic proteins |
Q & A
Q. What are the standard synthetic routes for N-methyl-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a methyl-substituted acetamide intermediate with 1H-1,2,4-triazole-3-thiol under controlled conditions. Key parameters include:
- Temperature : 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
- Catalysts : Base catalysts like K₂CO₃ or triethylamine to deprotonate the thiol group .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity . Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) ensures reaction completion .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Structural confirmation relies on:
- NMR spectroscopy : Key signals include δ ~2.9–3.1 ppm (N–CH₃), δ ~4.2–4.5 ppm (S–CH₂), and aromatic protons (δ ~7.5–8.5 ppm) for the triazole ring .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths (e.g., C–S bond ~1.75–1.82 Å) and dihedral angles .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~254) .
Q. What are the primary biological activities associated with this compound?
Triazole-acetamide derivatives exhibit antimicrobial, antifungal, and anticancer properties. For example:
- Antimicrobial assays : MIC values against E. coli and S. aureus range from 8–32 µg/mL, linked to sulfur and nitrogen moieties disrupting bacterial membranes .
- Anticancer screening : IC₅₀ values of ~10–50 µM in MCF-7 breast cancer cells via apoptosis induction .
Advanced Research Questions
Q. How can contradictory data on reaction yields or bioactivity be resolved?
Discrepancies often arise from:
- Solvent polarity : Lower yields in non-polar solvents (e.g., toluene) due to poor solubility of intermediates .
- Stereochemical variations : Racemization during synthesis may alter bioactivity; chiral HPLC or circular dichroism (CD) can identify enantiomeric impurities .
- Biological assay conditions : Differences in cell lines (e.g., HeLa vs. HepG2) or culture media (e.g., serum content) affect IC₅₀ values .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Key modifications include:
- Lipophilicity adjustment : Introducing halogen (e.g., Cl, Br) or alkyl groups to enhance membrane permeability (logP increased from 1.2 to 2.8) .
- Prodrug synthesis : Acetylation of the triazole NH group improves oral bioavailability .
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., sulfanyl group oxidation); deuterium incorporation at labile positions extends half-life .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Molecular docking : Triazole sulfur and acetamide carbonyl groups show strong binding (ΔG ~-8.5 kcal/mol) to C. albicans CYP51 (PDB: 1EA1) .
- QSAR models : Electron-withdrawing substituents on the phenyl ring correlate with antifungal potency (r² = 0.89) .
- DFT calculations : HOMO-LUMO gaps (~4.2–4.8 eV) predict reactivity in nucleophilic environments .
Methodological Considerations
Q. What are best practices for resolving ambiguous spectral data (e.g., overlapping NMR peaks)?
- 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., S–CH₂ protons at δ 4.3 ppm coupling with adjacent groups) .
- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., rotation around the C–N bond) .
Q. How do crystallographic techniques validate structural hypotheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
